Carfentrazone-ethyl

Übersicht

Beschreibung

Carfentrazone-ethyl is a broad-spectrum, systemic, selective post-emergence triazolone herbicide. It is widely used to control broadleaf weeds in various crops, including rice, wheat, soybean, and corn . This compound inhibits the activity of protoporphyrinogen oxidase, interfering with the chlorophyll biosynthetic pathway of plants .

Wissenschaftliche Forschungsanwendungen

Carfentrazone-ethyl has several scientific research applications:

Agriculture: It is extensively used as a herbicide to control broadleaf weeds in various crops.

Environmental Studies: Research on its degradation dynamics and residue analysis helps in understanding its environmental impact.

Chiral Analysis: Studies on the stereoselective behavior of this compound and its enantiomers provide insights into its environmental risk assessment.

Wirkmechanismus

Target of Action

Carfentrazone-ethyl primarily targets the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the chlorophyll biosynthetic pathway of plants .

Mode of Action

This compound is a contact herbicide, meaning it causes damage at the area of contact . It disrupts plant membranes by inhibiting the action of protoporphyrinogen oxidase . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes .

Biochemical Pathways

The inhibition of the PPO enzyme by this compound interferes with the chlorophyll biosynthetic pathway . This interference ultimately leads to the disruption of cell membranes . The most common visual symptoms of PPO herbicides are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .

Pharmacokinetics

The degradation of this compound in the soil of wheat fields occurs rapidly to moderately, with a mean half-life of 9.92 days . Its persistence is found to be dependent on weather parameters as well as the physicochemical properties of the soil and the herbicide .

Result of Action

The result of inhibiting the PPO enzyme is the accumulation of singlet oxygen in the presence of light . This leads to the death of cells . The most common visual symptoms are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days .

Action Environment

Continuous use of the herbicide often results in persistence in the soil that may lead to the bioaccumulation in maturing plants . Besides leaving herbicide residues in crop produce, contamination of water bodies and adverse effects on non-target organisms through runoff and leaching have been reported due to repeated use of herbicides .

Biochemische Analyse

Biochemical Properties

Carfentrazone-ethyl is a light-dependent herbicide that inhibits the enzyme protoporphyrinogen oxidase (commonly abbreviated as protox), disrupting lipid and cell membranes . The lethal effect is caused by natural plant compounds that accumulate in the cells of weeds treated with this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to cause rapid degradation in maize and soybean . The degradation of this compound in these plants is highly influenced by pH .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of the enzyme protoporphyrinogen oxidase . This inhibition disrupts lipid and cell membranes, leading to the death of the plant cells . The S-form of this compound has a greater affinity to the active site of protoporphyrinogen oxidase, which is consistent with the results of the bioactive assay .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade rapidly to moderately in the soil of wheat fields, with a mean half-life of 9.92 days . Its persistence was found to be dependent on weather parameters as well as the physicochemical properties of the soil and the herbicide itself .

Dosage Effects in Animal Models

This compound is of very low oral and inhalation toxicity and low dermal toxicity in rats . It is not a skin irritant in rabbits, or a skin-sensitiser in guinea pigs, but is a slight eye irritant to rabbits .

Metabolic Pathways

The proposed metabolic pathway of this compound involves the conversion of the parent compound by hydrolysis of the ester moiety to form F8426-chloropropionic acid, followed by oxidative hydroxylation of the methyl group to form 3-hydroxymethyl-F8426-chloropropionic acid .

Transport and Distribution

Based on its chemical properties, this compound would not normally be expected to leach to groundwater . It is not normally persistent in soil or water systems .

Vorbereitungsmethoden

Carfentrazone-ethyl can be synthesized through several methods. One efficient synthetic route involves the Heck reaction. The process begins with the iodination of 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, resulting in an intermediate compound. This intermediate undergoes Heck coupling with ethyl acrylate, followed by oxidative addition-elimination and reduction to yield this compound .

Another method involves reacting 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one with acrylic acid through a diazo arylation reaction, followed by esterification with ethanol in the presence of an acidic catalyst .

Analyse Chemischer Reaktionen

Carfentrazone-ethyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carfentrazone, its primary metabolite.

Hydrolysis: It can hydrolyze in soil and water, leading to the formation of carfentrazone.

Common reagents used in these reactions include oxidizing agents and hydrolytic enzymes. The major products formed are carfentrazone and its enantiomers .

Vergleich Mit ähnlichen Verbindungen

Carfentrazone-ethyl is unique among herbicides due to its selective post-emergence activity and its ability to control broadleaf weeds resistant to other herbicides. Similar compounds include:

Fenoxaprop-p-ethyl: Another post-emergence herbicide used to control grass weeds.

Pinoxaden: A selective herbicide used for controlling grass weeds in cereal crops.

This compound stands out due to its broad-spectrum activity and its effectiveness against herbicide-resistant weeds .

Biologische Aktivität

Carfentrazone-ethyl is a selective herbicide widely used in agriculture for controlling broadleaf weeds and certain grasses. It belongs to the triazolinone class of herbicides and acts primarily through the inhibition of protoporphyrinogen oxidase (Protox), an enzyme critical for chlorophyll synthesis in plants. This article explores the biological activity, toxicity, and environmental impact of this compound, supported by data tables and research findings.

This compound disrupts the biosynthesis of chlorophyll by inhibiting Protox, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to plant cells. This mechanism results in rapid necrosis of treated weeds. The herbicide is particularly effective at low application rates, making it a valuable tool for integrated weed management.

Key Characteristics

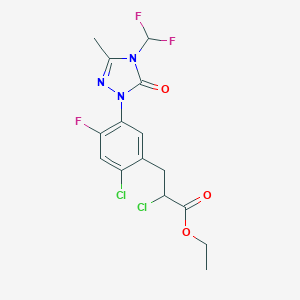

- Chemical Structure : this compound is a chiral molecule with the formula .

- Solubility : It has low aqueous solubility and volatility, reducing the risk of groundwater contamination.

- Persistence : this compound is non-persistent in soil and water systems, with a half-life that varies depending on environmental conditions.

Mammalian Toxicity

This compound exhibits low toxicity to mammals, with no significant adverse health effects reported. The acute oral toxicity studies indicate that it has an LD50 greater than 2000 mg/kg in rats, categorizing it as practically non-toxic to humans.

Ecotoxicology

The herbicide shows moderate toxicity to various non-target organisms. The following table summarizes its toxicity levels across different species:

| Organism Type | Toxicity Level | Reference |

|---|---|---|

| Fish (e.g., Oncorhynchus mykiss) | Moderate (LC50 > 10 mg/L) | |

| Aquatic Invertebrates | Moderate (EC50 > 10 mg/L) | |

| Birds | Low (no significant effects) |

Enantioselectivity and Bioactivity

Research indicates that this compound exists as enantiomers, which exhibit differing biological activities. A study conducted by Zhang et al. (2018) evaluated the acute toxicity and herbicidal bioactivity of these enantiomers against various aquatic organisms. The results demonstrated that one enantiomer was significantly more toxic than the other, suggesting that stereochemistry plays a crucial role in its biological activity.

Case Study: Herbicidal Efficacy

In a field trial assessing the efficacy of this compound on winter wheat, researchers found that application rates as low as 75 g/ha effectively controlled common broadleaf weeds without adversely affecting crop yield. The study highlighted its potential for use in sustainable agricultural practices by reducing the need for higher doses of more harmful herbicides.

Environmental Impact

This compound's low persistence and minimal leaching potential make it an environmentally friendly option compared to other herbicides. However, its moderate toxicity to aquatic organisms necessitates careful application to prevent runoff into water bodies.

Summary of Environmental Data

| Parameter | Value |

|---|---|

| Aqueous Solubility | Low (0.21 mg/L) |

| Soil Half-life | 3.5 hours at pH 9 |

| Volatility | Non-volatile |

Eigenschaften

IUPAC Name |

ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKCGVHIFJBRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032532 | |

| Record name | Carfentrazone-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Merck Index] Yellow-orange liquid with a mild odor of petroleum; [HSDB] Viscous yellow-orange liquid; [ACGIH] | |

| Record name | Carfentrazone-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

350-355 °C | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 12 mg/L at 20 °C, 22 mg/L at 25 °C, and 23 mg/L at 30 °C., Solubility in toluene 0.9 g/mL at 20 °C,1.06 g/mL at 25 °C, 1.2 g/mL at 25 °C. Solubility in hexane 0.03 g/mL at 20 °C, 0.05 g/mL at 25 °C, 0.05 g/mL at 30 °C. Miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.457 g/cu cm at 20 °C | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000012 [mmHg], 1.20X10-7 mm Hg at 25 °C | |

| Record name | Carfentrazone-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous yellow-orange liquid | |

CAS No. |

128639-02-1 | |

| Record name | Carfentrazone-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128639-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfentrazone-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128639021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carfentrazone-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Y208AO5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-22.1 °C | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.